molecular formula C5H6Br2N2O B14075362 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole CAS No. 101853-76-3

4,5-Dibromo-1-(methoxymethyl)-1H-imidazole

Cat. No.: B14075362
CAS No.: 101853-76-3
M. Wt: 269.92 g/mol
InChI Key: QZWHBCLNRZASIA-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-(methoxymethyl)-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted with two bromine atoms at positions 4 and 5, and a methoxymethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole typically involves the bromination of 1-(methoxymethyl)-1H-imidazole. The reaction is carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole involves its interaction with various molecular targets. The bromine atoms and the methoxymethyl group contribute to its reactivity and ability to form stable complexes with metal ions or other molecules. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both bromine atoms and the methoxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

101853-76-3

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.92 g/mol

IUPAC Name

4,5-dibromo-1-(methoxymethyl)imidazole

InChI

InChI=1S/C5H6Br2N2O/c1-10-3-9-2-8-4(6)5(9)7/h2H,3H2,1H3

InChI Key

QZWHBCLNRZASIA-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC(=C1Br)Br

Origin of Product

United States

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